- Enantioselective Synthesis of Highly Substituted Furans by a Copper(II)-Catalyzed Cycloisomerization-Indole Addition ReactionJournal of the American Chemical Society, 2011, 133(22), 8486-8489,
Cas no 97443-80-6 (1-Bromo-2,4,6-tricyclohexylbenzene)

97443-80-6 structure
Nome do Produto:1-Bromo-2,4,6-tricyclohexylbenzene
1-Bromo-2,4,6-tricyclohexylbenzene Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzene, 2-bromo-1,3,5-tricyclohexyl-
- 1-Bromo-2,4,6-tricyclohexylbenzene
- 2-bromo-1,3,5-tricyclohexylbenzene
- 2,4,6-Tricyclohexylbromobenzene
- 2,4,6-Tricyclohexylphenyl bromide
- 2-Bromo-1,3,5-tricyclohexylbenzene (ACI)
- 1,3,5-Tricyclohexylbromobenzene
- WAMFJXQPJPAGHX-UHFFFAOYSA-N
- MFCD22370173
- AC8603
- SCHEMBL1484750
- BS-45990
- SY263187
- DTXSID20736319
- 1-Bromo-2,4,6-tricyclohexylbenzene, 90%
- CS-0098522
- 97443-80-6
- (2-Bromobenzene-1,3,5-triyl)tricyclohexane
-
- MDL: MFCD22370173
- Inchi: 1S/C24H35Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h16-20H,1-15H2
- Chave InChI: WAMFJXQPJPAGHX-UHFFFAOYSA-N
- SMILES: BrC1C(C2CCCCC2)=CC(C2CCCCC2)=CC=1C1CCCCC1
Propriedades Computadas
- Massa Exacta: 402.19221g/mol
- Massa monoisotópica: 402.19221g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 3
- Complexidade: 359
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 0Ų
- XLogP3: 10.2
Propriedades Experimentais
- Ponto de Fusão: 140-163 °C
1-Bromo-2,4,6-tricyclohexylbenzene Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:2-8°C
1-Bromo-2,4,6-tricyclohexylbenzene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D780084-10g |
(2-Bromobenzene-1,3,5-triyl)tricyclohexane |
97443-80-6 | Tech. 90% | 10g |
$345 | 2024-07-20 | |
1PlusChem | 1P00IKER-100mg |
Benzene, 2-bromo-1,3,5-tricyclohexyl- |
97443-80-6 | 95% | 100mg |
$10.00 | 2024-04-19 | |
Aaron | AR00IKN3-25g |
Benzene, 2-bromo-1,3,5-tricyclohexyl- |
97443-80-6 | 98% | 25g |
$539.00 | 2025-02-11 | |
1PlusChem | 1P00IKER-250mg |
Benzene, 2-bromo-1,3,5-tricyclohexyl- |
97443-80-6 | 95% | 250mg |
$16.00 | 2024-04-19 | |
abcr | AB583082-5g |
(2-Bromobenzene-1,3,5-triyl)tricyclohexane; . |
97443-80-6 | 5g |
€303.50 | 2024-04-16 | ||
Aaron | AR00IKN3-10g |
Benzene, 2-bromo-1,3,5-tricyclohexyl- |
97443-80-6 | 98% | 10g |
$293.00 | 2025-02-11 | |
A2B Chem LLC | AI65459-250mg |
1,3,5-Tricyclohexylbromobenzene |
97443-80-6 | 95% | 250mg |
$14.00 | 2024-07-18 | |
Ambeed | A753414-1g |
1,3,5-Tricyclohexylbromobenzene |
97443-80-6 | 95% | 1g |
$44.0 | 2024-08-02 | |
Ambeed | A753414-25g |
1,3,5-Tricyclohexylbromobenzene |
97443-80-6 | 95% | 25g |
$798.0 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169162-5g |
2-Bromo-1,3,5-tricyclohexylbenzene |
97443-80-6 | 98% | 5g |
¥1647.00 | 2024-04-23 |
1-Bromo-2,4,6-tricyclohexylbenzene Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Aluminum chloride ; 5 min, -40 °C; 30 min, -40 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Hexane , Water
1.3 Reagents: Bromine Solvents: Trimethyl phosphate ; 5 min, 70 °C; 1.5 h, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Hexane , Water
1.3 Reagents: Bromine Solvents: Trimethyl phosphate ; 5 min, 70 °C; 1.5 h, 70 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Bromine Solvents: Chloroform ; 0 °C; 0 °C → rt; 20 h, rt
Referência
- Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanesNature Communications, 2021, 12(1),,
Método de produção 3
Condições de reacção
Referência
- Mesomeric dipole moments. VII. Secondary steric effects in 2,4,6-trialkylated acetophenones and nitrobenzenes: dipole moments and carbon-13 NMR spectraCollection of Czechoslovak Chemical Communications, 1985, 50(1), 208-14,
Método de produção 4
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile , Dichloromethane ; 30 min, 0 °C; 0 °C → rt; 12 h, rt
Referência
- Chemically amplified resist composition and pattern forming process having high resolution and minimal line edge roughness, United States, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Bromine Solvents: Chloroform ; 10 min, rt → 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water ; rt
1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water ; rt
Referência
- Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic InvestigationsChemistry - A European Journal, 2015, 21(14), 5561-5583,
Método de produção 6
Condições de reacção
1.1 Reagents: Bromine Solvents: Chloroform ; 2 h, 0 °C
Referência
- Organocatalytic Kinetic Resolution of SulfoximinesJournal of the American Chemical Society, 2016, 138(7), 2166-2169,
Método de produção 7
Condições de reacção
1.1 Reagents: Bromine Solvents: Chloroform ; 15 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
- A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild ConditionsOrganic Letters, 2012, 14(1), 170-173,
Método de produção 8
Condições de reacção
1.1 Reagents: Bromine Solvents: Chloroform ; 15 min, 0 °C; 0 °C → 40 °C; 3 h, 40 °C
Referência
- An Alternative Synthesis of Cycloalkyl-Substituted CPA Catalysts and Application in Asymmetric Protonation ReactionsEuropean Journal of Organic Chemistry, 2021, 2021(35), 4943-4945,
Método de produção 9
Condições de reacção
1.1 Reagents: Bromine Solvents: Chloroform ; 10 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water
1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water
Referência
- Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein RearrangementAngewandte Chemie, 2013, 52(35), 9266-9270,
1-Bromo-2,4,6-tricyclohexylbenzene Raw materials
1-Bromo-2,4,6-tricyclohexylbenzene Preparation Products
1-Bromo-2,4,6-tricyclohexylbenzene Literatura Relacionada
-
1. Book reviews
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:97443-80-6)1-Bromo-2,4,6-tricyclohexylbenzene

Pureza:99%/99%
Quantidade:5g/25g
Preço ($):197.0/718.0